molecular formula C9H10ClNO B1438388 (S)-6-Chlorochroman-4-amine CAS No. 1018978-87-4

(S)-6-Chlorochroman-4-amine

Cat. No.: B1438388
CAS No.: 1018978-87-4
M. Wt: 183.63 g/mol
InChI Key: DLMNYSHJWHCTOD-QMMMGPOBSA-N
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Description

(S)-6-Chlorochroman-4-amine is a chiral amine compound with a chroman structure, characterized by a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chlorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a chroman derivative, such as 6-chlorochroman.

    Amination Reaction: The chroman derivative undergoes an amination reaction, where an amine group is introduced at the 4th position. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Chlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(S)-6-Chlorochroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents targeting neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The chroman structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Chlorochroman: Lacks the amine group, making it less versatile in chemical reactions.

    4-Aminochroman: Does not have the chlorine atom, which may affect its reactivity and applications.

    6-Chloro-4-hydroxychroman: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.

Uniqueness: (S)-6-Chlorochroman-4-amine is unique due to the presence of both the chlorine atom and the amine group, which allows for a diverse range of chemical reactions and applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Biological Activity

(S)-6-Chlorochroman-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves asymmetric reduction processes. One notable method utilizes the biocatalyst Lactobacillus paracasei , which has been shown to produce (S)-6-chlorochroman-4-ol with high enantiomeric excess (>99%) from 6-chlorochroman-4-one. This method is environmentally friendly and efficient, making it suitable for industrial applications .

Anticancer Properties

Recent studies have investigated the anticancer properties of various chlorochroman derivatives, including this compound. In vitro assays on glioma cell lines have demonstrated that certain derivatives exhibit significant growth inhibitory activity. For instance, compounds with modifications at the 4-position displayed varying degrees of activity, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: In Vitro Growth Inhibitory Activity on Glioma Cells

CompoundU373 IC50 (mM)T98G IC50 (mM)Hs683 IC50 (mM)Mean IC50 ± SEM
1a>100eee
1b>100eee
1c62 ± 2>10085 ± 282
1d96 ± 4>10072 ± 389
1e57 ± 191 ± 334 ± 261 ± 16

This table illustrates the varying effectiveness of different compounds derived from the chlorochroman structure against glioma cells, emphasizing the importance of structural integrity for biological activity.

The mechanism by which this compound exerts its anticancer effects may involve interaction with potassium ATP channels (KATP channels). Compounds in this class have been noted for their ability to act as KATP channel openers, which could facilitate apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, this compound has been associated with anti-inflammatory and antiviral activities. The structural features of chroman derivatives contribute to their pharmacological profiles, making them potential candidates for further drug development .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study conducted by Goffin et al. evaluated a series of chlorochroman compounds against human tumor cell lines. Selected compounds demonstrated promising results in inhibiting tumor growth, leading to further investigations into their mechanisms and potential as therapeutic agents .
  • Biocatalytic Synthesis : Research by Şahin et al. highlighted the successful biocatalytic synthesis of (S)-6-chlorochroman-4-ol using Lactobacillus paracasei. This study not only provided a green synthesis route but also established the compound's utility as a precursor in drug synthesis .

Properties

IUPAC Name

(4S)-6-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNYSHJWHCTOD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230940
Record name (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-87-4
Record name (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018978-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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